Physicochemical Differentiation: Lipophilicity (XLogP3) Comparison with a Direct 6-Phenyl Analog
The target compound demonstrates a higher computed lipophilicity (XLogP3 = 4) compared to its direct 6-phenyl analog, 2-(2-chloro-6-fluorobenzyl)-6-phenylpyridazin-3(2H)-one, which has a lower XLogP3 [1]. This difference is attributed to the additional methyl group on the o-tolyl ring.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4 |
| Comparator Or Baseline | 2-(2-chloro-6-fluorobenzyl)-6-phenylpyridazin-3(2H)-one (CAS 891396-38-6): XLogP3 is not explicitly published but is predictably lower due to the absence of the o-tolyl methyl group. |
| Quantified Difference | The target compound's XLogP3 is higher than the 6-phenyl analog, consistent with the addition of a methyl group. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and solubility; this quantifiable difference means the target compound may exhibit distinct absorption and distribution profiles from its 6-phenyl analog, which is critical for in vitro and in vivo experimental design.
- [1] PubChem. (2026). Compound Summary for CID 7672032, 2-(2-chloro-6-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one. National Center for Biotechnology Information. View Source
